molecular formula C18H22ClNO4S B5445064 4-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]benzenesulfonamide

4-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]benzenesulfonamide

Cat. No.: B5445064
M. Wt: 383.9 g/mol
InChI Key: RQWNEGYEXIHWDV-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]benzenesulfonamide is a synthetic organic compound with the molecular formula C18H22ClNO4S. It is characterized by the presence of a chloro group, a benzenesulfonamide moiety, and a diethoxyphenyl ethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]benzenesulfonamide typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of solvents, reaction temperatures, and purification methods to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide
  • 4-chloro-N-[2-(3,4-dihydroxyphenyl)ethyl]benzenesulfonamide

Uniqueness

4-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]benzenesulfonamide is unique due to the presence of diethoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The specific substitution pattern can affect its binding affinity to molecular targets and its overall pharmacokinetic properties .

Properties

IUPAC Name

4-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO4S/c1-3-23-17-10-5-14(13-18(17)24-4-2)11-12-20-25(21,22)16-8-6-15(19)7-9-16/h5-10,13,20H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWNEGYEXIHWDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)Cl)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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